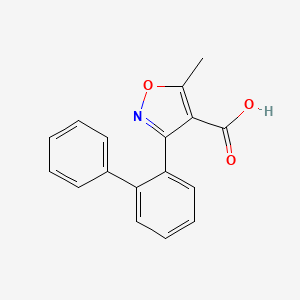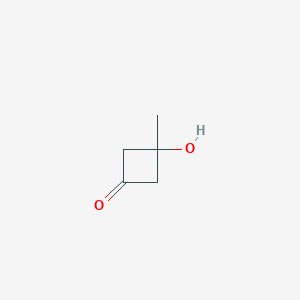
3-Hydroxy-3-methylcyclobutanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methylcyclobutanone is an organic compound with the molecular formula C5H8O2. It is a cyclobutanone derivative, characterized by a hydroxyl group and a methyl group attached to the third carbon of the cyclobutanone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-methylcyclobutanone can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 3-methyl-2-buten-1-ol with a strong acid catalyst can lead to the formation of this compound. The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-3-methylcyclobutanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
3-Hydroxy-3-methylcyclobutanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-methylcyclobutanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclobutanone ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes or the initiation of specific biochemical pathways, depending on the context of its use .
Comparación Con Compuestos Similares
Cyclobutanone: Lacks the hydroxyl and methyl groups, making it less reactive in certain contexts.
3-Hydroxy-2-butanone: Similar in having a hydroxyl group but differs in the ring structure, leading to different reactivity and applications.
3-Methylcyclobutanone:
Uniqueness: 3-Hydroxy-3-methylcyclobutanone is unique due to the presence of both a hydroxyl and a methyl group on the cyclobutanone ring. This structural feature imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications .
Propiedades
Fórmula molecular |
C5H8O2 |
|---|---|
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
3-hydroxy-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C5H8O2/c1-5(7)2-4(6)3-5/h7H,2-3H2,1H3 |
Clave InChI |
RMPZXVXUDJLPPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


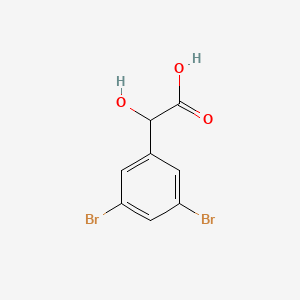
![Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)
![(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B13696576.png)
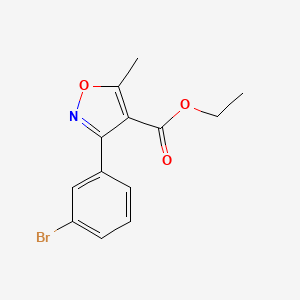
![2-Amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13696592.png)

![4-Chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13696608.png)
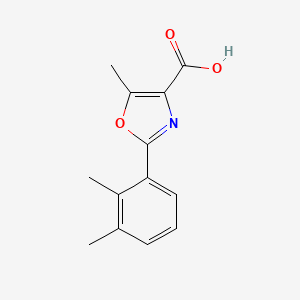
![Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid](/img/structure/B13696611.png)
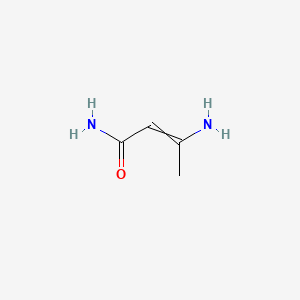
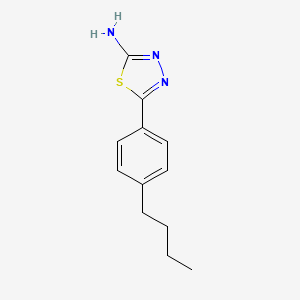
![3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696629.png)
